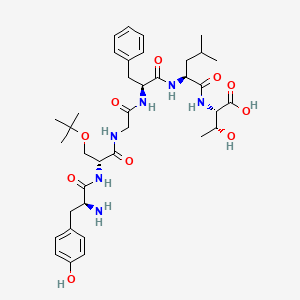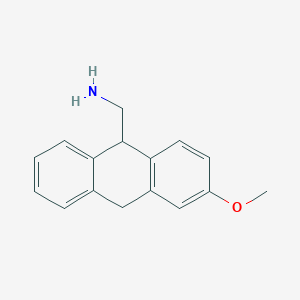
3-Methoxy-9-aminomethyl-9,10-dihydroanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-methoxy-9-aminomethyl-9,10-dihydroanthracene involves several steps. One common method includes the reaction of a Grignard reagent with a nitrostyrene derivative, followed by deprotection and cyclodehydration . The specific reaction conditions and reagents can vary, but typically involve the use of hydrochloric acid in methanol and polyphosphoric acid (PPA) for cyclodehydration
Chemical Reactions Analysis
3-Methoxy-9-aminomethyl-9,10-dihydroanthracene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a structural probe to study the steric tolerance of receptor binding sites, such as the 5-HT2A and H1 receptors . Additionally, it has been employed in the synthesis of various analogs to explore their binding affinities and selectivities . Its applications in medicine and industry are limited, primarily due to its specialized use in research.
Mechanism of Action
The mechanism of action of 3-methoxy-9-aminomethyl-9,10-dihydroanthracene involves its interaction with specific molecular targets, such as the 5-HT2A receptor . It acts as a potent and selective antagonist for this receptor, helping to study the shape and function of the 5-HT2A protein . The pathways involved in its action are primarily related to receptor binding and inhibition.
Comparison with Similar Compounds
3-Methoxy-9-aminomethyl-9,10-dihydroanthracene is similar to other compounds like 9-aminomethyl-9,10-dihydroanthracene (AMDA) and its analogs . These compounds also act as antagonists for the 5-HT2A receptor and are used in similar research applications . this compound is unique due to its specific methoxy substitution, which can influence its binding affinity and selectivity .
Properties
CAS No. |
1075741-20-6 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
(3-methoxy-9,10-dihydroanthracen-9-yl)methanamine |
InChI |
InChI=1S/C16H17NO/c1-18-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)16(15)10-17/h2-7,9,16H,8,10,17H2,1H3 |
InChI Key |
DTEPCKRLYVEVEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C3=CC=CC=C3C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


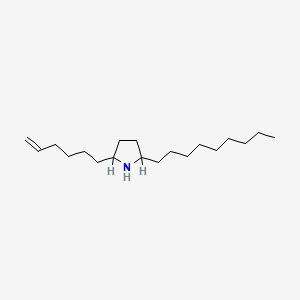

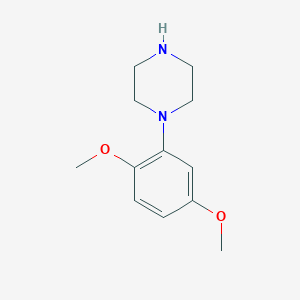
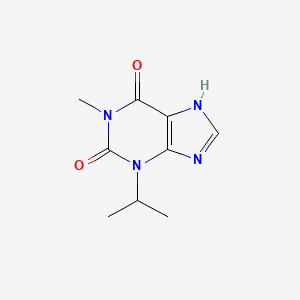
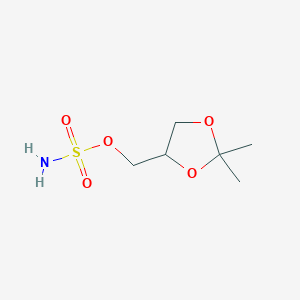
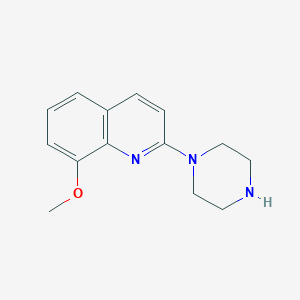
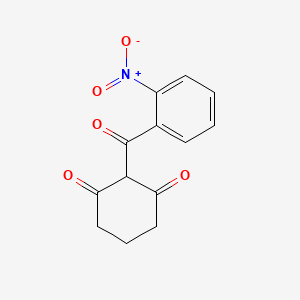
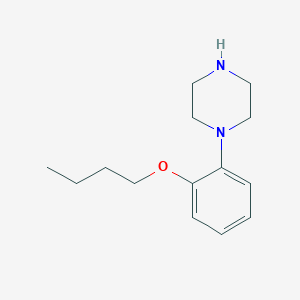

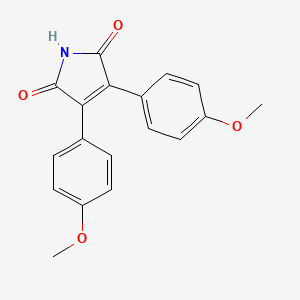
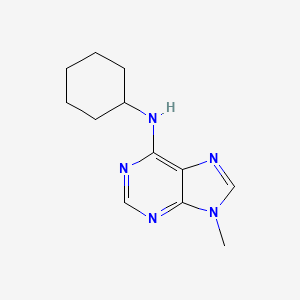
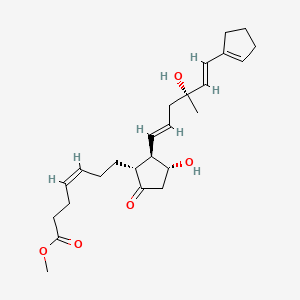
![4-[2-(3,4,5-Trimethoxyphenyl)Ethyl]Aniline](/img/structure/B3061438.png)
